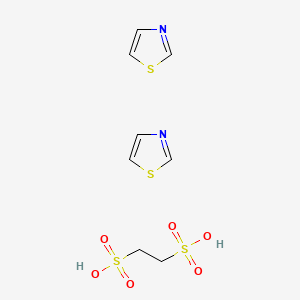
ethane-1,2-disulfonic acid;1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethane-1,2-disulfonic acid;1,3-thiazole is a compound that combines the properties of both ethane-1,2-disulfonic acid and 1,3-thiazole. Ethane-1,2-disulfonic acid is a diprotic sulfonic acid with strong acidic properties, while 1,3-thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-disulfonic acid typically involves the sulfonation of ethylene. This process can be carried out using fuming sulfuric acid or chlorosulfonic acid under controlled conditions to ensure the formation of the desired disulfonic acid. The reaction is typically conducted at elevated temperatures to facilitate the sulfonation process.
For the synthesis of 1,3-thiazole, a common method involves the cyclization of thioamides with α-haloketones or α-haloesters. This reaction is usually carried out in the presence of a base, such as sodium ethoxide, to promote the cyclization process.
Industrial Production Methods
Industrial production of ethane-1,2-disulfonic acid often involves large-scale sulfonation reactors where ethylene is reacted with sulfur trioxide or oleum. The reaction conditions are carefully controlled to optimize yield and purity. The resulting product is then purified through crystallization or distillation.
1,3-Thiazole is produced industrially through the reaction of thioamides with α-haloketones or α-haloesters in large reactors. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the pure compound.
化学反応の分析
Types of Reactions
Ethane-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinic acids.
Substitution: It can undergo substitution reactions with nucleophiles to form sulfonate esters or amides.
1,3-Thiazole also participates in several types of reactions, such as:
Electrophilic substitution: It can undergo electrophilic substitution reactions at the carbon atoms adjacent to the nitrogen atom.
Nucleophilic substitution: It can undergo nucleophilic substitution reactions at the sulfur atom.
Cycloaddition: It can participate in cycloaddition reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinic acids.
Substitution: Sulfonate esters, amides, and other derivatives.
科学的研究の応用
Ethane-1,2-disulfonic acid;1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethane-1,2-disulfonic acid;1,3-thiazole involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, which can further modulate its biological activity.
類似化合物との比較
Similar Compounds
Methanedisulfonic acid: Similar to ethane-1,2-disulfonic acid but with one less carbon atom.
1,3-Propanedisulfonic acid: Similar to ethane-1,2-disulfonic acid but with one additional carbon atom.
1,2,4-Thiadiazole: Similar to 1,3-thiazole but with an additional nitrogen atom in the ring.
Uniqueness
Ethane-1,2-disulfonic acid;1,3-thiazole is unique due to the combination of strong acidic properties from the disulfonic acid and the heterocyclic nature of the thiazole ring. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
31805-43-3 |
|---|---|
分子式 |
C8H12N2O6S4 |
分子量 |
360.5 g/mol |
IUPAC名 |
ethane-1,2-disulfonic acid;1,3-thiazole |
InChI |
InChI=1S/2C3H3NS.C2H6O6S2/c2*1-2-5-3-4-1;3-9(4,5)1-2-10(6,7)8/h2*1-3H;1-2H2,(H,3,4,5)(H,6,7,8) |
InChIキー |
LGDQICCSLIWDKA-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=N1.C1=CSC=N1.C(CS(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


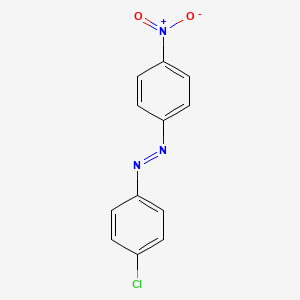
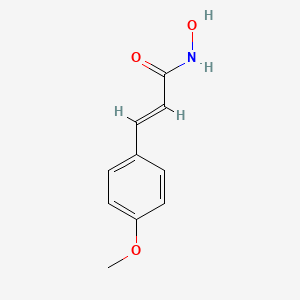
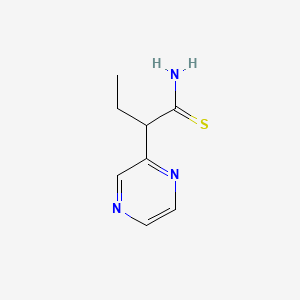

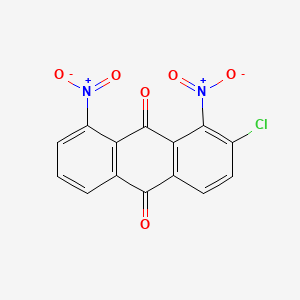
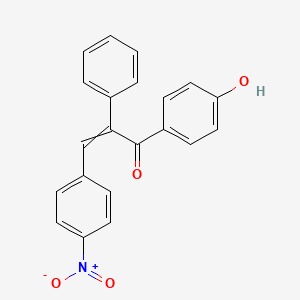
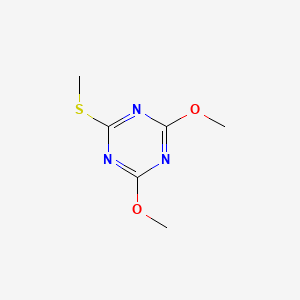

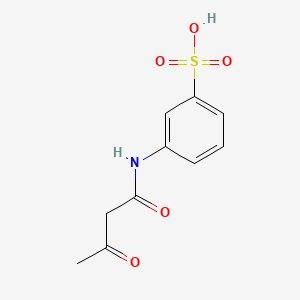
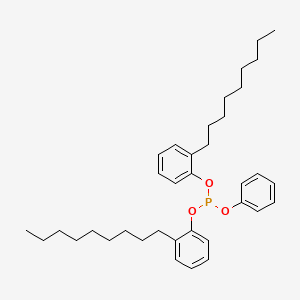
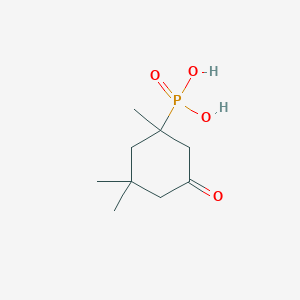


![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)
